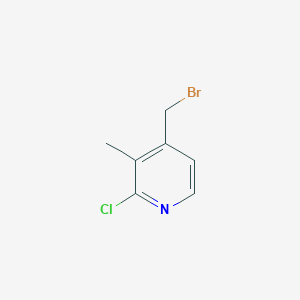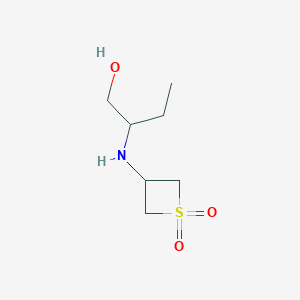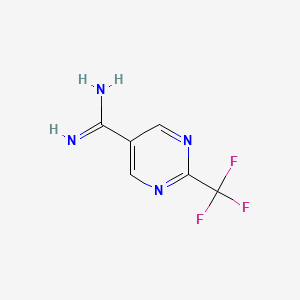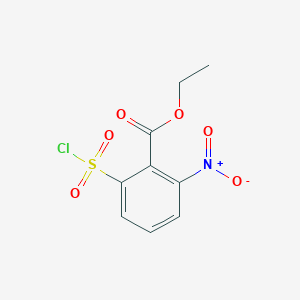
Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO6S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate typically involves the chlorosulfonation of ethyl 6-nitrobenzoate. The process begins with the nitration of ethyl benzoate to introduce the nitro group at the 6-position. This is followed by the chlorosulfonation reaction, where chlorosulfonic acid is used to introduce the chlorosulfonyl group at the 2-position of the benzene ring. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and chlorosulfonation processes. These reactions are typically conducted in reactors equipped with temperature control and efficient mixing to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Applications De Recherche Scientifique
Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes. This reactivity makes it useful in enzyme inhibition studies and protein modification. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 2-(chlorosulfonyl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 6-nitrobenzoate: Lacks the chlorosulfonyl group, limiting its applications in sulfonamide synthesis.
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate: Similar structure but with the nitro group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of both the chlorosulfonyl and nitro groups, which provide a combination of reactivity and versatility in various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H8ClNO6S |
|---|---|
Poids moléculaire |
293.68 g/mol |
Nom IUPAC |
ethyl 2-chlorosulfonyl-6-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO6S/c1-2-17-9(12)8-6(11(13)14)4-3-5-7(8)18(10,15)16/h3-5H,2H2,1H3 |
Clé InChI |
LCIZQYWCXPAUJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


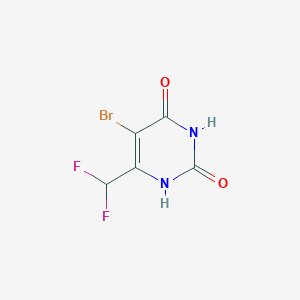





![7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13014281.png)
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)
